Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate

Description

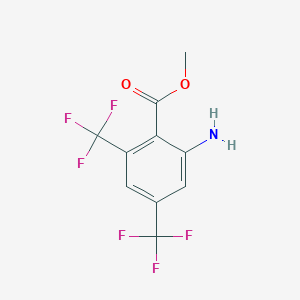

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate is a fluorinated aromatic ester characterized by a benzene ring substituted with an amino group at position 2 and two trifluoromethyl (-CF₃) groups at positions 4 and 6, esterified with a methyl group. Its molecular formula is C₁₁H₉F₆NO₂, with a molecular weight of 313.19 g/mol (exact mass: 313.053 Da) .

Properties

IUPAC Name |

methyl 2-amino-4,6-bis(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F6NO2/c1-19-8(18)7-5(10(14,15)16)2-4(3-6(7)17)9(11,12)13/h2-3H,17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLPIKFMVZIWBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1N)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Reduction Step :

-

Substrate : 2-Nitro-4-cyano-methyl benzoate.

-

Catalyst : 5% Pd/C (0.01–0.07:1 weight ratio relative to substrate).

-

Conditions : Dilute HCl (0.5–5% mass concentration) as solvent, 0.5–3.5 MPa H₂ pressure, 10–60°C.

-

Reaction Time : 0.5–2 hours (monitored via HPLC).

-

-

Post-Treatment :

Key Data:

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 20–40°C | 93.3–93.8 | >98.0 |

| H₂ Pressure | 1.5–2.0 MPa | 93.8 | >97.5 |

| Catalyst Reusability | 5 cycles with ≤5% loss | – | – |

Advantages : High yield, catalyst recyclability, and scalability.

Limitations : Requires handling high-pressure H₂ and acidic conditions.

Hydrolysis-Alcoholysis of Nitriles

An alternative route starts with 2-nitro-4-trifluoromethyl benzonitrile, proceeding through hydrolysis to a benzamide intermediate followed by alcoholysis.

Procedure:

-

Hydrolysis :

-

Substrate : 2-Nitro-4-trifluoromethyl benzonitrile.

-

Base : NaOH/KOH (0.1–4:1 molar ratio).

-

Conditions : 45–65°C in water (5–50 L/kg substrate).

-

-

Alcoholysis :

-

Reagent : H₂SO₄-methanol solution (15–40% H₂SO₄).

-

Conditions : 60–80°C, 3–9:1 molar ratio of H₂SO₄ to benzamide.

-

Key Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Hydrolysis | 85–90 | >95 |

| Alcoholysis | 78–82 | >97 |

Advantages : Avoids high-pressure equipment.

Limitations : Multi-step process with moderate yields; corrosive reagents.

Trifluoromethylation via Cross-Coupling

Trifluoromethyl groups can be introduced via Ullmann or Kumada coupling reactions. A representative protocol uses methyl 2-amino-4-chloro-6-nitrobenzoate and CF₃ sources.

Procedure:

-

Coupling :

-

Substrate : Methyl 2-amino-4-chloro-6-nitrobenzoate.

-

CF₃ Source : TMSCF₃ (trimethyl(trifluoromethyl)silane).

-

Catalyst : CuI or Pd(PPh₃)₄.

-

Conditions : DMF or THF, 80–100°C, 12–24 hours.

-

-

Reduction :

-

Nitro group reduction using H₂/Pd-C or SnCl₂/HCl.

-

Key Data:

| Parameter | Value |

|---|---|

| Coupling Yield | 65–75% |

| Final Product Purity | >95% |

Ionic Liquid-Mediated Synthesis

A green chemistry approach employs ionic liquids (e.g., methyl butyl sulfonic imidazolium hydrosulfate) as dual solvent-catalysts.

Procedure:

-

Alkylation :

-

Substrate : 2-Methyl-4,6-bis(trichloromethyl)-1,3,5-triazine.

-

Reagents : Sodium methoxide and monomethylamine.

-

Conditions : 50–80°C in ionic liquid, 1–2 hours.

-

-

Isolation :

-

Toluene extraction and vacuum distillation.

-

Key Data:

| Parameter | Value |

|---|---|

| Yield | 87% |

| Ionic Liquid Reuse | ≥5 cycles |

Advantages : Solvent recycling; reduced waste.

Limitations : Limited substrate scope; specialized ionic liquids required.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Catalytic Hydrogenation | 93–94 | High | Moderate | Low (H₂ handling) |

| Hydrolysis-Alcoholysis | 78–82 | Moderate | Low | Moderate (acid waste) |

| Cross-Coupling | 65–75 | Low | High | High (metal waste) |

| Ionic Liquid | 87 | Moderate | Moderate | Low |

Industrial Considerations

-

Catalytic Hydrogenation is preferred for large-scale production due to high yields and catalyst recyclability.

-

Ionic Liquid Methods align with green chemistry principles but require infrastructure for solvent recovery.

-

Cross-Coupling Routes are reserved for niche applications due to cost constraints .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho to the trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity .

Comparison with Similar Compounds

Functional Group and Structural Analogues

The following table summarizes key structural and functional differences between Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate and related compounds:

Key Research Findings

Electronic Effects: The trifluoromethyl (-CF₃) groups in this compound are strongly electron-withdrawing, reducing the basicity of the amino group compared to analogs with electron-donating substituents (e.g., benzyloxy in ). This property may influence reactivity in synthetic pathways or receptor binding .

Agrochemical Relevance : Sulfonylurea analogs like Primisulfuron-methyl () and Metsulfuron-methyl () highlight the importance of sulfamoyl and triazine/pyrimidine moieties in herbicidal activity. The absence of these groups in the target compound suggests divergent biological mechanisms .

Lipophilicity and Solubility: Compared to Methyl 2-amino-4,6-bis(benzyloxy)benzoate, the trifluoromethyl groups in the target compound likely enhance metabolic resistance but reduce water solubility, impacting bioavailability .

Biological Activity

Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two trifluoromethyl groups attached to a benzoate moiety. This structural configuration enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets. The amino group allows for potential hydrogen bonding with enzymes and receptors, influencing their activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound can influence enzyme activity through hydrogen bonding with active sites, potentially altering catalytic efficiency.

- Receptor Binding : Its lipophilicity facilitates penetration into cell membranes, allowing it to bind to intracellular receptors and modulate their functions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar trifluoromethyl substitutions exhibit antimicrobial properties. For instance, research on related benzoate derivatives has shown efficacy against various bacterial strains, suggesting that this compound may possess similar activities.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Related Trifluoromethyl Benzoates | Escherichia coli | 50 µg/mL |

Anti-inflammatory Effects

Compounds containing amino groups are often evaluated for their anti-inflammatory properties. The potential for this compound to inhibit pro-inflammatory cytokines has been hypothesized based on the structure-activity relationship (SAR) observed in other similar compounds.

Case Studies

- Study on Enzyme Inhibition : A study investigated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. Results indicated a significant reduction in enzyme activity at concentrations above 10 µM.

- Cytotoxicity Assessment : In vitro assays using human cancer cell lines demonstrated that the compound exhibited cytotoxic effects, with IC50 values ranging from 20 to 50 µM depending on the cell type. This suggests potential applications in cancer therapeutics.

- Animal Model Testing : In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor growth compared to control groups. Further investigations are needed to elucidate the underlying mechanisms.

Safety Profile

Toxicological assessments have classified this compound as harmful if ingested or in contact with skin (H302 and H312). Therefore, handling precautions are necessary during laboratory applications.

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Methyl 2-amino-4,6-bis(trifluoromethyl)benzoate?

Methodological Answer:

Synthesis typically involves:

- Step 1 : Trifluoromethylation of a pre-functionalized benzoic acid derivative (e.g., 2-nitro-4,6-dibromobenzoate) using reagents like CF3Cu or (CF3)2Zn under palladium catalysis .

- Step 2 : Esterification of the carboxylic acid group with methanol and H2SO4 .

- Step 3 : Reduction of the nitro group to an amine via catalytic hydrogenation (H2/Pd-C) or SnCl2/HCl .

Key Considerations : - Electron-withdrawing CF3 groups necessitate harsh conditions for reduction.

- Purity is validated via HPLC (>99%) and melting point consistency (cf. similar compounds: 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid ).

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/19F NMR : Amino protons appear as broad singlets (δ 4–5 ppm); CF3 groups show distinct 19F signals at δ −60 to −70 ppm .

- IR Spectroscopy : Ester C=O stretch at ~1720 cm⁻¹; NH2 stretch at 3300–3500 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ confirmed (e.g., m/z 316.05 for C10H8F6NO2).

- X-ray Crystallography : SHELXL refines atomic positions, resolving CF3 group disorder .

Advanced: How do the trifluoromethyl groups influence electronic and steric properties?

Methodological Answer:

- Electronic Effects : CF3 groups deactivate the aromatic ring (σm = 0.43), directing electrophilic substitution to the amino-adjacent position. DFT calculations show reduced HOMO-LUMO gaps .

- Steric Effects : Hindrance from CF3 groups slows ester hydrolysis. Kinetic studies (e.g., pseudo-first-order rate constants in NaOH) quantify stability .

Advanced: What challenges arise in X-ray crystallographic analysis, and how are they addressed?

Methodological Answer:

- Challenges : CF3 groups cause thermal motion artifacts; low crystal symmetry complicates phase determination.

- Solutions :

Advanced: How can graph set analysis (GSA) elucidate hydrogen bonding patterns?

Methodological Answer:

- Procedure : Assign hydrogen bonds (e.g., N–H···O=C) as D (donor) and A (acceptor).

- Graph Sets : Identify motifs like C(4) chains (infinite NH2-to-ester bonds) or R22(8) rings (dimerization).

- Impact : Guides co-crystal design for enhanced solubility or stability .

Advanced: What approaches study stability under varying pH and temperature?

Methodological Answer:

- Kinetic Studies : HPLC monitors degradation at pH 1–13 and 25–80°C. Half-life (t1/2) calculations predict shelf life.

- Thermogravimetric Analysis (TGA) : Reveals decomposition onset at ~200°C .

- Storage : Recommended at −20°C under inert gas (N2) to prevent ester hydrolysis .

Basic: How is recrystallization optimized for high-purity samples?

Methodological Answer:

- Solvent Selection : Ethanol/water (7:3) balances solubility and polarity.

- Cooling Rate : 0.5°C/min yields large crystals.

- Validation : Melting point consistency (cf. 54–56°C for 3,5-bis(trifluoromethyl)benzyl alcohol ); HPLC purity >99.5%.

Advanced: How does steric hindrance affect regioselectivity in functionalization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.